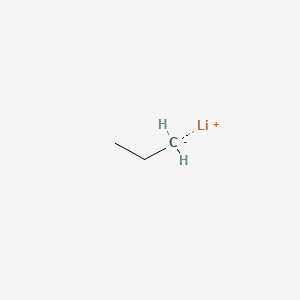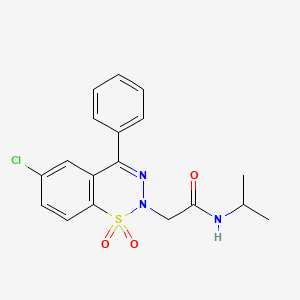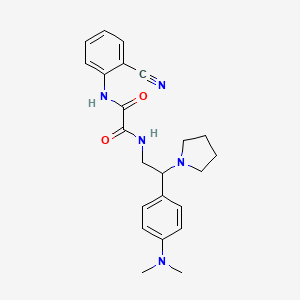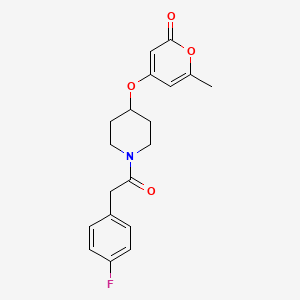
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile, also known as ETAA, is a chemical compound that has been studied for its potential scientific applications.
Wissenschaftliche Forschungsanwendungen
Donor-Acceptor Substituted Thiophene Dyes
Researchers have designed and synthesized thiophene dyes, including variants similar to the subject compound, for optoelectronic devices. These dyes are used to protect human eyes and optical sensors and stabilize light sources in optical communications. Their nonlinear absorption and optical limiting behavior under laser excitation are key characteristics for these applications (Anandan et al., 2018).
Cycloaddition Reactions and Antimicrobial Activities
Cycloaddition reactions involving thiophene derivatives related to the compound have been explored. These reactions yield products with potential antimicrobial activities, demonstrating the compound's relevance in developing new antimicrobial agents (Ead et al., 1990).
Synthesis of Anticancer Agents
Researchers have synthesized derivatives of benzothiazol-2-ylamino-acrylonitrile, structurally similar to the subject compound, showing significant anti-tumor activities. These compounds have potential as novel anticancer agents, highlighting the pharmaceutical relevance of this class of compounds (Bhale et al., 2018).
Design of Fluorescent Thiazoles
A study involved designing new fluorescent thiazoles based on a core structure related to the compound . These thiazoles exhibit a range of fluorescent colors and are used for probing biological systems, demonstrating the compound's application in bio-imaging and diagnostics (Eltyshev et al., 2021).
Synthesis of Anticancer Thiopyrano[2,3-d]thiazoles
The compound's derivatives have been synthesized and evaluated for their anticancer activities. This research indicates the compound's importance in developing new anticancer therapies (Metwally et al., 2015).
Cytotoxic Activities of Heteroarylacrylonitriles
Studies have shown that acrylonitriles substituted with various rings, including structures similar to the subject compound, have in vitro cytotoxic potency against human cancer cell lines. These findings underscore the potential use of these compounds in cancer treatment (Sa̧czewski et al., 2004).
Fungicidal Activity
Derivatives of thiazolylacrylonitriles, structurally similar to the compound , have shown good fungicidal activity, particularly against Colletotrichum gossypii. This suggests their potential use in agricultural applications (Shen De-long, 2010).
Antioxidant and Antitumor Evaluation
Researchers have synthesized new derivatives of thiazolidine and thiazolidinone that show promise in antioxidant and antitumor activities. These findings highlight the potential medicinal applications of these compounds (Gouda & Abu‐Hashem, 2011).
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-8-10-17(11-9-16)20-14-25-21(24-20)18(12-22)13-23-19-7-5-4-6-15(19)2/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJUKOSLISUHOB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

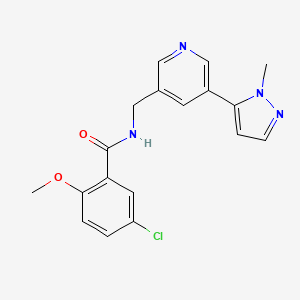
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)
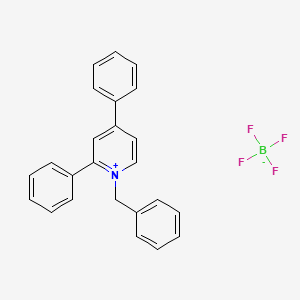
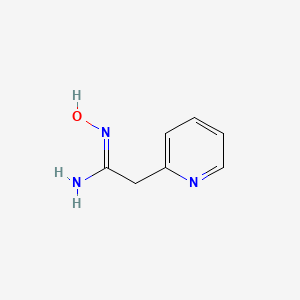
![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)
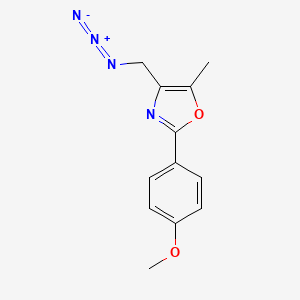
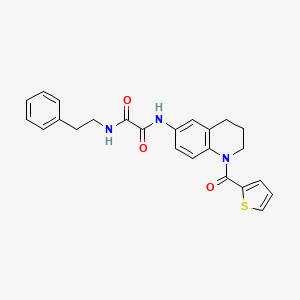
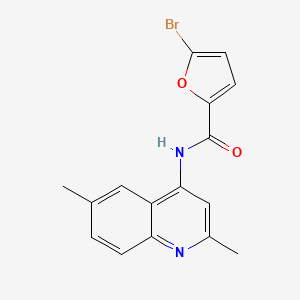
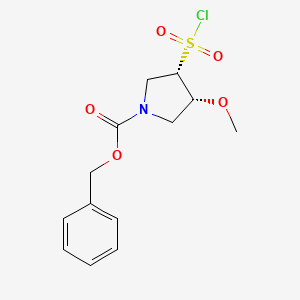
![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)
